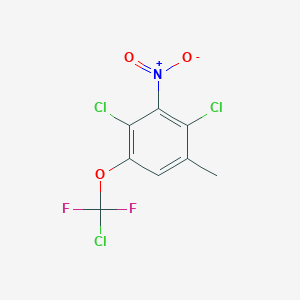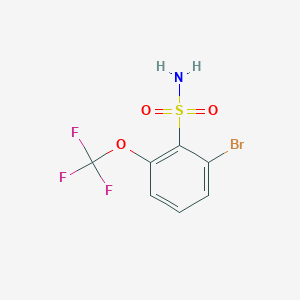![molecular formula C13H7Cl3F3NO B6312285 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-28-8](/img/structure/B6312285.png)
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline (CFTPA) is an aniline derivative that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, from organic synthesis to pharmacological studies. CFTPA has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, anti-inflammatory agents, and antiepileptic drugs. It has also been used to investigate the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been used to study the pharmacokinetics of various drugs, as well as to evaluate the efficacy and safety of new drugs.
Wirkmechanismus
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has been found to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has been found to modulate the activity of these receptors, which can lead to changes in the biochemical and physiological effects of various compounds. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which can lead to changes in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has been found to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and antiepileptic effects. It has also been found to have antidepressant, anxiolytic, and anti-anxiety effects. 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has also been found to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used for a variety of scientific research applications. However, 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline also has some limitations. It is a relatively unstable compound and can degrade quickly if not stored properly. Additionally, it has a low solubility in water, which can make it difficult to dissolve in solution.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline, such as its use as an antidepressant or anxiolytic. Additionally, further research could be done to explore the potential applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline in drug development, such as its use as a drug delivery system or as a tool to evaluate the safety and efficacy of new drugs. Finally, further research could be done to explore the potential applications of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline in organic synthesis, such as its use as a reagent or catalyst.
Synthesemethoden
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2,6-dichloro-4-(trifluoromethyl)phenol in the presence of an acidic catalyst. The second step involves the reduction of the nitro group with sodium borohydride. This two-step synthesis method yields a high yield of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline with a purity of over 95%.
Eigenschaften
IUPAC Name |
2-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHRWEFIYGSICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)



